6-(Dimethoxymethyl)-2-(methylthio)nicotinonitrile
Description
Properties
IUPAC Name |
6-(dimethoxymethyl)-2-methylsulfanylpyridine-3-carbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12N2O2S/c1-13-10(14-2)8-5-4-7(6-11)9(12-8)15-3/h4-5,10H,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XIIHPYHWFPYSRE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(C1=NC(=C(C=C1)C#N)SC)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12N2O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701198786 | |
| Record name | 6-(Dimethoxymethyl)-2-(methylthio)-3-pyridinecarbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701198786 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
224.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
175277-24-4 | |
| Record name | 6-(Dimethoxymethyl)-2-(methylthio)-3-pyridinecarbonitrile | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=175277-24-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 6-(Dimethoxymethyl)-2-(methylthio)-3-pyridinecarbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701198786 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Step 1: Formation of the Nicotinonitrile Core
- The starting material is typically a 2-chloronicotinonitrile or related derivative, prepared via chlorination or nitrile formation from pyridine precursors.
- For example, chlorination of pyridine derivatives followed by cyanation yields the core compound.
Step 2: Introduction of the Methylthio Group at the 2-Position
- The methylthio group is introduced through nucleophilic substitution reactions.
- A typical method involves reacting the nicotinonitrile with methylthiolate ions generated in situ, often using methylthiol or methyl iodide in the presence of a base such as sodium hydride or sodium hydroxide.
Step 3: Formation of the Dimethoxymethyl Group at the 6-Position
- The dimethoxymethyl group is incorporated via formylation followed by methanol protection.
- A common approach involves reacting the intermediate with N,N-dimethylformamide dimethyl acetal (DMFDMA), which acts as a formylating agent, under reflux conditions in dry solvents like xylene or ethanol.
Specific Preparation Methods
Method A: Formylation and Protection Approach
| Step | Reaction Conditions | Reagents | Description |
|---|---|---|---|
| 1. Formylation | Reflux in dry xylene | Nicotinonitrile derivative + DMFDMA | Introduces formyl group at the 6-position |
| 2. Protection | Reflux in methanol | Acidic conditions | Converts aldehyde to dimethoxymethyl ether |
This method is supported by literature where the reaction of nicotinonitrile derivatives with DMFDMA yields the corresponding dimethoxymethyl derivatives with high efficiency.
Method B: Nucleophilic Substitution for Methylthio Group
| Step | Reaction Conditions | Reagents | Description |
|---|---|---|---|
| 1. Thiolation | Reflux with methylthiolate or methyl iodide | Methylthiolate salt or methyl iodide + base | Substitutes at the 2-position of the pyridine ring |
| 2. Purification | Recrystallization | Ethanol or suitable solvent | Isolates the methylthio-substituted nicotinonitrile |
Method C: One-Pot Multi-step Synthesis
Some protocols combine the steps into a one-pot reaction, where initial nitrile formation is followed by sequential methylthio and dimethoxymethyl substitutions, often under inert atmospheres to prevent oxidation.
Representative Reaction Scheme
Pyridine derivative → (chlorination/cyanation) → Nicotinonitrile core
Nicotinonitrile + methylthiolate → (reflux) → 2-(methylthio)nicotinonitrile
Nicotinonitrile + DMFDMA → (reflux in xylene) → 6-(Dimethoxymethyl)-nicotinonitrile
Data Table Summarizing Preparation Methods
| Method | Starting Material | Key Reagents | Reaction Conditions | Yield | Remarks |
|---|---|---|---|---|---|
| A | Nicotinonitrile derivative | DMFDMA | Reflux in dry xylene | ~70-80% | Efficient for dimethoxymethylation |
| B | Nicotinonitrile | Methylthiolate / Methyl iodide | Reflux with base | ~65-75% | Selective methylthio substitution |
| C | Sequential | As above | In one-pot or stepwise | Variable | Suitable for scale-up |
Research Findings and Notes
- The use of N,N-dimethylformamide dimethyl acetal (DMFDMA) is crucial for the efficient formation of the dimethoxymethyl group at the 6-position, as supported by multiple studies.
- Methylthio substitution at the 2-position is typically achieved via nucleophilic substitution with methylthiolate ions, with reaction conditions optimized to prevent over-alkylation or side reactions.
- Reactions are often carried out under inert atmospheres (nitrogen or argon) to prevent oxidation of sensitive intermediates.
- Purification techniques such as recrystallization from ethanol or chromatography on silica gel are employed to isolate high-purity compounds.
Chemical Reactions Analysis
Types of Reactions
6-(Dimethoxymethyl)-2-(methylthio)nicotinonitrile can undergo various chemical reactions, including:
Oxidation: The methylthio group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The nitrile group can be reduced to an amine using reducing agents such as lithium aluminum hydride.
Substitution: The dimethoxymethyl group can be hydrolyzed to an aldehyde under acidic conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Acidic conditions (e.g., hydrochloric acid).
Major Products
Oxidation: Sulfoxide or sulfone derivatives.
Reduction: Amino derivatives.
Substitution: Aldehyde derivatives.
Scientific Research Applications
6-(Dimethoxymethyl)-2-(methylthio)nicotinonitrile has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique structural features.
Industry: Utilized in the development of novel materials and as a precursor in the synthesis of specialty chemicals.
Mechanism of Action
The mechanism of action of 6-(dimethoxymethyl)-2-(methylthio)nicotinonitrile depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The exact pathways involved can vary, but typically include binding to active sites or altering the conformation of target proteins.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table summarizes key structural analogs of 6-(dimethoxymethyl)-2-(methylthio)nicotinonitrile, highlighting substituent variations and their biological and physicochemical implications:
Key Observations:
Position 2 Substituents: Methylthio (-SMe): Enhances lipophilicity and membrane permeability, contributing to antimicrobial and cytotoxic activities .
Position 6 Substituents :
- Dimethoxymethyl (-CH(OCH₃)₂) : Likely improves aqueous solubility compared to bromophenyl or benzofuran analogs, which are more hydrophobic .
- Bromophenyl/Benzofuran : These groups enhance π-π stacking with biological targets, improving binding affinity but may increase toxicity .
Biological Activity Trends :
- Methylthio derivatives consistently show stronger antimicrobial activity than methoxy analogs due to sulfur’s nucleophilic and redox-active properties .
- Bulky substituents at position 6 (e.g., benzofuran) correlate with higher cytotoxicity, possibly due to interference with DNA replication .
Synthetic Methods: 2-(Methylthio)nicotinonitriles are typically synthesized via nucleophilic substitution of 2-mercaptonicotinonitrile precursors with methyl iodide under basic conditions . The dimethoxymethyl group may be introduced via Knoevenagel condensation or aldehyde-malononitrile cyclization .
Biological Activity
6-(Dimethoxymethyl)-2-(methylthio)nicotinonitrile is a chemical compound that belongs to the class of nicotinonitriles, characterized by its unique structural features, including a dimethoxymethyl group and a methylthio group. These functional groups contribute to its distinct chemical reactivity and biological activity, making it a subject of interest in various scientific research areas, particularly in medicinal chemistry.
The synthesis of this compound typically involves the reaction of nicotinonitrile derivatives with dimethoxymethylating agents and thiolating agents. A common synthetic route includes using dimethoxymethane and thiourea under acidic conditions, often in solvents like acetonitrile or methanol at elevated temperatures. The compound's structure can be summarized as follows:
- Chemical Formula : C₁₁H₁₃N₃O₂S
- CAS Number : 175277-23-3
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets within biological systems. The mercapto group can form covalent bonds with thiol groups in proteins, potentially inhibiting their function. Moreover, the nitrile group may interact with enzymes involved in metabolic pathways, leading to modulation of their activity. This dual mechanism contributes to various biological effects, including:
- Antimicrobial Activity : Preliminary studies suggest that the compound exhibits antimicrobial properties against several bacterial strains.
- Anticancer Activity : Research indicates potential anticancer effects, possibly through the inhibition of tumor growth or modulation of cell signaling pathways related to cancer progression.
Research Findings and Case Studies
Several studies have investigated the biological effects of compounds similar to this compound. Below are notable findings:
| Study | Findings |
|---|---|
| Antimicrobial Study | A study demonstrated that derivatives of nicotinonitriles possess significant antibacterial activity against Gram-positive bacteria, suggesting a potential application in developing new antibiotics. |
| Anticancer Research | In vitro studies indicated that compounds with similar structures could inhibit proliferation in cancer cell lines, highlighting their potential as chemotherapeutic agents. |
| Mechanistic Insights | Research has shown that the interaction between the mercapto group and cellular proteins may lead to altered protein function, which could explain the observed biological activities. |
Comparative Analysis
When compared to other similar compounds, this compound stands out due to its unique combination of functional groups. For instance:
| Compound | Key Functional Groups | Notable Activity |
|---|---|---|
| This compound | Dimethoxymethyl, Methylthio | Antimicrobial, Anticancer |
| 2-Chloro-3-(dimethoxymethyl)isonicotinonitrile | Dimethoxymethyl | Antimicrobial |
| 3-Bromo-5-(dimethoxymethyl)pyridine | Dimethoxymethyl | Limited biological data |
This comparison illustrates how the presence of both dimethoxymethyl and methylthio groups enhances the compound's biological profile compared to others in its class.
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 6-(Dimethoxymethyl)-2-(methylthio)nicotinonitrile?
- Methodological Answer : The compound can be synthesized via multi-step reactions involving nucleophilic substitutions and functional group transformations. For example:
- Step 1 : Introduce the methylthio group using a phase-transfer catalyst (e.g., tetrabutyl ammonium bromide) in alkaline conditions, as demonstrated for analogous 2-(alkylthio)nicotinonitrile derivatives .
- Step 2 : Incorporate the dimethoxymethyl group via methoxylation under controlled temperature and solvent conditions (e.g., ethanol or DMF) .
- Yield Optimization : Monitor reaction progress using TLC and purify via column chromatography. Typical yields for similar compounds range from 55% to 94% depending on substituent reactivity .
Q. How is the structural identity of this compound confirmed experimentally?
- Methodological Answer : Combine spectroscopic and analytical techniques:
- NMR Spectroscopy : Compare H and C NMR spectra with literature data for analogous nicotinonitriles. Key signals include nitrile (~110 ppm in C NMR) and methylthio/methoxy protons (δ 2.5–3.5 ppm in H NMR) .
- Elemental Analysis : Verify C, H, N content (e.g., ±0.3% deviation from theoretical values) .
- Mass Spectrometry : Confirm molecular ion peaks (e.g., [M+H]) using high-resolution MS .
Q. What are the key physicochemical properties of this compound?
- Physical Data :
- Melting Point : Expected range: 170–200°C (based on structurally similar nicotinonitriles) .
- Solubility : Likely soluble in polar aprotic solvents (e.g., DMSO, DMF) and sparingly soluble in water .
- Stability : Stable under inert storage conditions (2–8°C, anhydrous), but susceptible to hydrolysis in acidic/basic environments .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve synthetic yield?
- Methodological Answer :
- Catalyst Screening : Test phase-transfer catalysts (e.g., TBAB vs. PEGs) to enhance nucleophilic substitution efficiency .
- Temperature Control : Maintain low temperatures (5–10°C) during exothermic steps to minimize side reactions .
- Solvent Selection : Use DMF or THF for better solubility of intermediates, as shown in multi-component domino reactions .
- Data-Driven Adjustments : Use Design of Experiments (DoE) to correlate variables (e.g., molar ratios, time) with yield .
Q. What mechanistic insights explain the reactivity of dimethoxymethyl and methylthio substituents?
- Methodological Answer :
- Electronic Effects : The methylthio group (-SMe) acts as an electron donor, activating the pyridine ring for electrophilic substitutions. The dimethoxymethyl group (-CH(OMe)) provides steric bulk, influencing regioselectivity .
- Reactivity Studies : Conduct kinetic experiments (e.g., Hammett plots) to quantify substituent effects on reaction rates. Compare with analogs like 6-bromo-4-(methylthio)nicotinonitrile to assess halogen vs. alkoxy impacts .
Q. What in vitro assays are suitable for evaluating bioactivity based on structural analogs?
- Methodological Answer :
- Anticancer Screening : Use MTT assays against cancer cell lines (e.g., HeLa, MCF-7). Reference data from analogs like 6-bromo-4-(methylthio)nicotinonitrile, which showed IC values <10 µM .
- Enzyme Inhibition : Test against kinases or proteases via fluorescence-based assays. The methylthio group may interact with cysteine residues in active sites .
- Cytotoxicity Profiling : Include normal cell lines (e.g., HEK293) to assess selectivity. Structural analogs with trifluoromethyl groups exhibited reduced off-target effects .
Data Contradiction Analysis
Q. How should researchers address discrepancies in reported melting points or spectral data?
- Methodological Answer :
- Cross-Validation : Compare data across multiple sources (e.g., PubChem, peer-reviewed syntheses) .
- Crystallography : Resolve ambiguities using single-crystal X-ray diffraction, as demonstrated for 6-(4-aminophenyl)nicotinonitrile derivatives .
- Purity Checks : Re-examine synthesis and purification steps; impurities like unreacted starting materials can skew melting points .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
